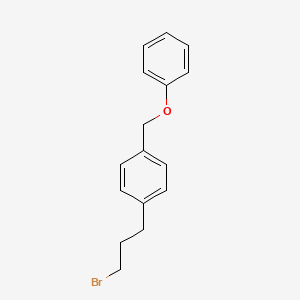amino]- CAS No. 850882-99-4](/img/structure/B14189303.png)
Butanamide, 4-[[(phenylamino)carbonyl](6-phenylhexyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 4-[(phenylamino)carbonylamino]- is a chemical compound with the molecular formula C₂₃H₃₁N₃O₂ and a molecular weight of 381.24 daltons This compound is characterized by its complex structure, which includes a butanamide backbone with phenylamino and phenylhexyl groups attached
Vorbereitungsmethoden
The synthesis of Butanamide, 4-[(phenylamino)carbonylamino]- involves multiple steps. The synthetic route typically starts with the preparation of the butanamide backbone, followed by the introduction of the phenylamino and phenylhexyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Butanamide, 4-[(phenylamino)carbonylamino]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of Butanamide, 4-[(phenylamino)carbonylamino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Further research is needed to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Butanamide, 4-[(phenylamino)carbonylamino]- can be compared with other similar compounds, such as butyramide and other substituted butanamides. These compounds share a similar butanamide backbone but differ in the substituents attached to the amide group.
Eigenschaften
CAS-Nummer |
850882-99-4 |
|---|---|
Molekularformel |
C23H31N3O2 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
4-[phenylcarbamoyl(6-phenylhexyl)amino]butanamide |
InChI |
InChI=1S/C23H31N3O2/c24-22(27)17-11-19-26(23(28)25-21-15-8-4-9-16-21)18-10-2-1-5-12-20-13-6-3-7-14-20/h3-4,6-9,13-16H,1-2,5,10-12,17-19H2,(H2,24,27)(H,25,28) |
InChI-Schlüssel |
XZNVGGUEWAQZAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCN(CCCC(=O)N)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)

![(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14189229.png)


![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)

![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)


![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)

![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
